molecular formula C14H7BrN2O4 B377151 2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione

2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione

Cat. No.: B377151
M. Wt: 347.12g/mol
InChI Key: OHAOGRQSWJPYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a nitrophenyl precursor followed by cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted isoindole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro and bromine functional groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-chloro-4-nitrophenyl}-1H-isoindole-1,3(2H)-dione
  • 2-{2-fluoro-4-nitrophenyl}-1H-isoindole-1,3(2H)-dione
  • 2-{2-iodo-4-nitrophenyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the nitro and bromine groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H7BrN2O4

Molecular Weight

347.12g/mol

IUPAC Name

2-(2-bromo-4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7BrN2O4/c15-11-7-8(17(20)21)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H

InChI Key

OHAOGRQSWJPYPE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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